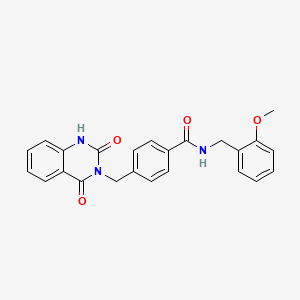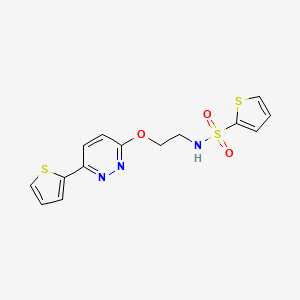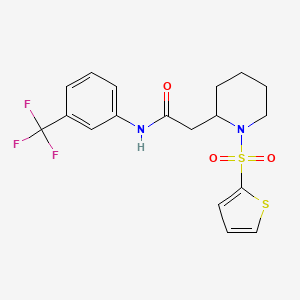![molecular formula C17H20N4O5S B2809966 3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1706288-59-6](/img/structure/B2809966.png)
3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule. The presence of the sulfonamide group could also result in interesting hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present. For instance, the sulfonamide group could potentially undergo hydrolysis under acidic or alkaline conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) could result in the compound having a relatively high polarity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research into the synthesis and evaluation of antimicrobial activity of compounds containing similar structural motifs, such as sulfonamide, pyrazole, and heterocyclic components, has been conducted. For instance, compounds synthesized through condensation and further reactions demonstrated significant antimicrobial activity against various bacteria and fungi. This suggests a potential application of your compound in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Properties
The exploration of novel compounds for anticancer activity is a crucial area of scientific research. Compounds with similar structural features have been synthesized and screened for their antiproliferative activities against various cancer cell lines. This indicates that molecules like the one you are interested in could potentially be investigated for their anticancer properties, offering a new avenue for cancer treatment research (Liu et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Compounds incorporating pyrazole and sulfonamide groups have been studied for their enzyme inhibitory effects, particularly against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Such studies reveal the potential of these compounds, including derivatives of the specific molecule you're interested in, for the development of new therapeutic agents targeting COX-2 and related pathways (Penning et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-20-15-8-14(2-3-16(15)26-17(20)22)27(23,24)19-13-9-18-21(11-13)10-12-4-6-25-7-5-12/h2-3,8-9,11-12,19H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXAEMRHUSEGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)CC4CCOCC4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)
![Methyl 2-benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2809886.png)
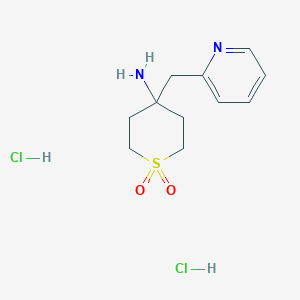
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2809889.png)
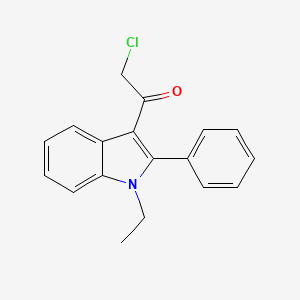
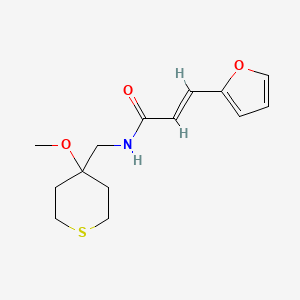
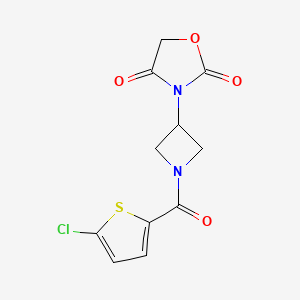
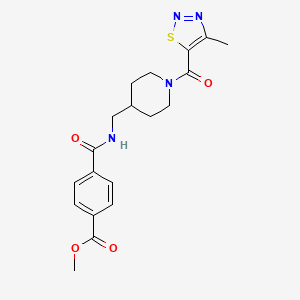
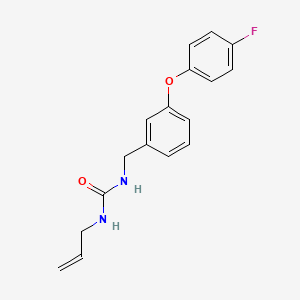
![Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate](/img/structure/B2809899.png)
![Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate](/img/structure/B2809900.png)
